Rotigotine D7 Hydrochloride
CAS No.:
Cat. No.: VC20736409
Molecular Formula: C19H19D7ClNOS
Molecular Weight: 358.98
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H19D7ClNOS |
|---|---|
| Molecular Weight | 358.98 |
Introduction
Chemical Properties and Structure
Molecular Identity
Rotigotine D7 Hydrochloride possesses specific chemical and physical properties that define its behavior in experimental settings. The compound is characterized by the following parameters:
| Property | Value |
|---|---|
| Molecular Formula | C19H19D7ClNOS |
| Molecular Weight | 358.98 g/mol |
| IUPAC Name | 6-((propyl-d7)(2-(thiophen-2-yl)ethyl)amino)-5,6,7,8-tetrahydronaphthalen-1-ol, hydrochloride (1:1) |
| Canonical SMILES | OC1=C(CCC@HC3)C3=CC=C1.[H]Cl |
| Solubility | Soluble in DMSO |
The compound is also known under alternative names, including rac-Rotigotine-d7 HCl, highlighting its racemic nature in some formulations .
Structural Features
The structure of Rotigotine D7 Hydrochloride consists of a tetrahydronaphthalene core with a hydroxyl group, connected to a nitrogen atom that links to both a thiophenylethyl group and a deuterated propyl chain. The distinguishing feature of this compound is the complete deuteration of the propyl group, where all seven hydrogen atoms have been replaced with deuterium atoms . This strategic deuterium labeling creates a mass shift that can be readily detected in analytical applications without significantly altering the compound's chemical behavior or receptor interactions.
Pharmacological Profile
Receptor Activity
As with non-deuterated Rotigotine, Rotigotine D7 Hydrochloride functions as an agonist at dopamine D2 and D3 receptors . The dopaminergic activity of this compound makes it relevant for research into neurological disorders characterized by dopamine dysregulation, such as Parkinson's disease and restless legs syndrome, although the deuterated version is primarily employed in analytical and mechanistic studies rather than therapeutic investigations.
The preservation of receptor binding properties despite deuterium substitution demonstrates the minimal impact of isotopic labeling on pharmacodynamic properties, which is a crucial consideration in the design and application of deuterated compounds for research purposes.
| Storage Condition | Recommended Usage Period |
|---|---|
| -80°C | Use within 6 months |
| -20°C | Use within 1 month |
These storage recommendations apply to both the solid compound and prepared solutions . Multiple sources consistently recommend storage at -20°C as the standard condition for this compound .
Solution Preparation Guidelines
When preparing solutions of Rotigotine D7 Hydrochloride, researchers should follow these best practices:
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Select appropriate solvents based on the compound's solubility profile, with DMSO being the recommended primary solvent .
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Store prepared solutions in separate aliquots to prevent degradation from repeated freeze-thaw cycles.
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To enhance solubility in challenging situations, heating to 37°C combined with ultrasonic bath treatment can be effective .
These handling protocols ensure optimal stability and performance in experimental applications.
Stock Solution Preparation
Concentration Tables
The preparation of stock solutions requires precise calculations based on the molecular weight of the compound. The following table provides guidance for preparing solutions of various concentrations from different quantities of Rotigotine D7 Hydrochloride:
| Stock Concentration | Volume of Solvent Required |
|---|---|
| For 1 mg of compound | |
| 1 mM | 2.7857 mL |
| 5 mM | 0.5571 mL |
| 10 mM | 0.2786 mL |
| For 5 mg of compound | |
| 1 mM | 13.9284 mL |
| 5 mM | 2.7857 mL |
| 10 mM | 1.3928 mL |
| For 10 mg of compound | |
| 1 mM | 27.8567 mL |
| 5 mM | 5.5713 mL |
| 10 mM | 2.7857 mL |
These calculations are based on the molecular weight of 358.98 g/mol and represent the volume of solvent (typically DMSO) required to achieve the desired concentration .
Formulation Considerations
For in vivo applications, special formulation considerations may apply. The compound's suppliers recommend a stepwise solubilization process for creating clear solutions suitable for experimental use:
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Pre-dissolve the compound in DMSO to create a master solution
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Add subsequent solvents (such as PEG300, Tween 80, or ddH2O) sequentially, ensuring complete solubilization at each step
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Verify solution clarity before proceeding to the next addition
This methodical approach helps overcome solubility challenges that may arise when preparing solutions for biological applications.
Research Applications
Analytical Chemistry Applications
Deuterium-labeled compounds like Rotigotine D7 Hydrochloride serve as valuable internal standards in mass spectrometry and other analytical techniques. The mass difference created by deuterium substitution enables clear differentiation between the labeled compound and its non-labeled counterpart in complex biological matrices, facilitating quantitative analysis with enhanced precision .
This property makes Rotigotine D7 Hydrochloride particularly valuable in pharmacokinetic studies, method development for therapeutic drug monitoring, and investigations of drug metabolism pathways. The compound's high purity (>98% as reported by suppliers) further enhances its utility as an analytical standard .
Pharmacokinetic and Metabolism Research
The strategic placement of deuterium atoms on the propyl group of Rotigotine potentially influences metabolic stability, as carbon-deuterium bonds exhibit slightly different properties compared to carbon-hydrogen bonds. This characteristic makes Rotigotine D7 Hydrochloride potentially useful for:
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Tracing metabolic pathways of Rotigotine
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Investigating primary sites of metabolism
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Developing analytical methods for detecting Rotigotine and its metabolites in biological samples
When used in comparative studies with non-deuterated Rotigotine, researchers can gain insights into the pharmacokinetic behavior and metabolic fate of this important dopaminergic agent.
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